
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, with two chiral centers, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine typically involves the selective reduction of a precursor compound. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the piperidine ring structure. The final steps involve selective carbonyl reduction and nucleophilic substitution to introduce the methyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and environmentally friendly processes. The goal is to achieve high purity and yield while minimizing waste and production costs.
化学反応の分析
Types of Reactions
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives.
科学的研究の応用
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
作用機序
The mechanism of action of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the regulation of protein glycosylation. By inhibiting OGA, the compound can modulate the levels of O-GlcNAc-modified proteins, which play a role in various cellular processes, including signal transduction and transcription .
類似化合物との比較
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
Rel-(2R,4R)-LY3372689: This compound is also an O-GlcNAcase inhibitor and has similar applications in the study of neurodegenerative diseases.
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid: This compound shares a similar piperidine ring structure but differs in its functional groups and specific applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two methyl groups at the 1 and 2 positions, which confer distinct chemical and biological properties.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(2R,4R)-1,2-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
BVVHNDKLDKPYCI-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CCN1C)N |
正規SMILES |
CC1CC(CCN1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


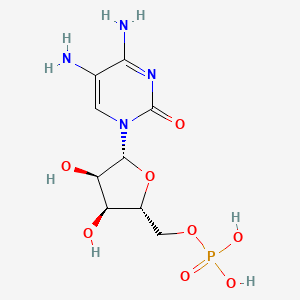

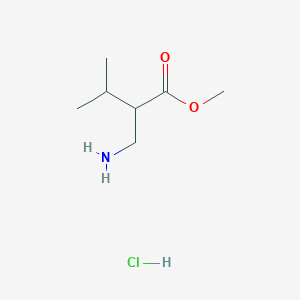
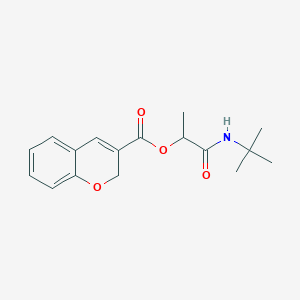
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
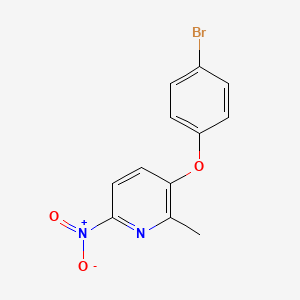
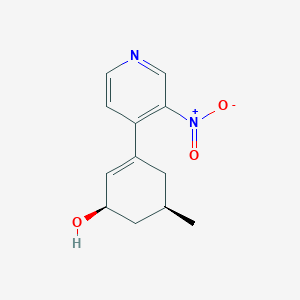


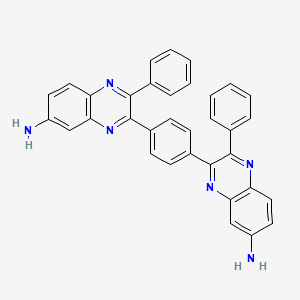
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
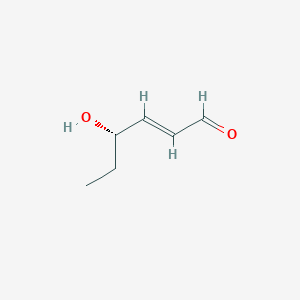
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
